

# A Comparative Guide to the Stability of Group 13 Trihydrides

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## Compound of Interest

Compound Name: Indigane

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The trihydrides of Group 13—borane (BH<sub>3</sub>), alane (AlH<sub>3</sub>), gallane (GaH<sub>3</sub>), indane (InH<sub>3</sub>), and thallane (TlH<sub>3</sub>)—exhibit a significant trend in stability that is critical for their potential applications in chemical synthesis and materials science. This guide provides an objective comparison of their stability, supported by experimental and theoretical data, to inform research and development efforts.

## Trend in Stability

The stability of the Group 13 trihydrides decreases markedly down the group. Borane, alane, and gallane are considered thermodynamically stable at standard temperature (298 K), although gallane is known to be difficult to synthesize and decomposes at room temperature.<sup>[1]</sup> In contrast, indane is borderline in terms of stability, and thallane is thermodynamically unstable.<sup>[2]</sup> This trend is primarily attributed to the decreasing strength of the metal-hydrogen bond as the atomic size increases and the electronegativity of the central atom decreases.

The primary decomposition pathway for these trihydrides is the unimolecular elimination of molecular hydrogen:



This decomposition becomes more energetically favorable for the heavier elements.<sup>[2][3][4]</sup>

## Quantitative Stability Data

The following table summarizes key thermodynamic and kinetic data related to the stability of the Group 13 trihydrides. Due to the inherent instability of the heavier hydrides, much of the available data for indane and thallane is derived from theoretical calculations.

Trihydride	Formula	Heat of Formation ( $\Delta H_f^\circ$ ) (kJ/mol)	Average E-H Bond Dissociation Energy (kJ/mol)	Activation Energy for H <sub>2</sub> Elimination (kcal/mol)
Borane	BH <sub>3</sub>	+105 (g)	~340	88.4
Alane	AlH <sub>3</sub>	-11.4 ( $\alpha$ -polymorph)[5]	~285	-
Gallane	GaH <sub>3</sub>	+93 (g, theoretical)	~260	-
Indane	InH <sub>3</sub>	+179 (g, theoretical)	~210	-
Thallane	TlH <sub>3</sub>	+273 (g, theoretical)	~150	41.3

## Logical Relationship of Stability Trend

The decreasing stability of the Group 13 trihydrides down the group can be visualized as a direct relationship between the central atom and the strength of its bond with hydrogen, which in turn dictates the overall stability of the molecule.

Caption: Trend in stability of Group 13 trihydrides.

## Experimental and Computational Protocols

The determination of the thermodynamic and kinetic stability of Group 13 trihydrides involves a combination of experimental techniques, primarily for the more stable members, and

sophisticated computational methods, which are essential for the highly unstable heavier analogues.

## Experimental Methods for Heats of Formation

The standard enthalpy of formation ( $\Delta H_f^\circ$ ) of compounds like alane ( $\text{AlH}_3$ ) is often determined experimentally using calorimetry.

Calorimetry Protocol (General):

- **Reaction Selection:** A reaction involving the compound of interest for which the enthalpy change can be measured accurately is chosen. For hydrides, combustion reactions or reactions with acids are common.
- **Calorimeter Setup:** A calorimeter, an instrument that measures the heat change of a reaction, is calibrated using a substance with a known heat of reaction.
- **Sample Preparation:** A precisely weighed sample of the trihydride is placed in the calorimeter.
- **Reaction Initiation:** The reaction is initiated, and the temperature change of the calorimeter is meticulously recorded.
- **Calculation:** The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter.
- **Hess's Law Application:** The standard enthalpy of formation is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. This involves using known standard enthalpies of formation for the other reactants and products in the reaction.

For unstable compounds, specialized techniques such as high-temperature calorimetry may be employed.

## Computational Methods for Bond Dissociation Energies and Stability

For unstable molecules like gallane, indane, and thallane, computational chemistry provides crucial insights into their stability.

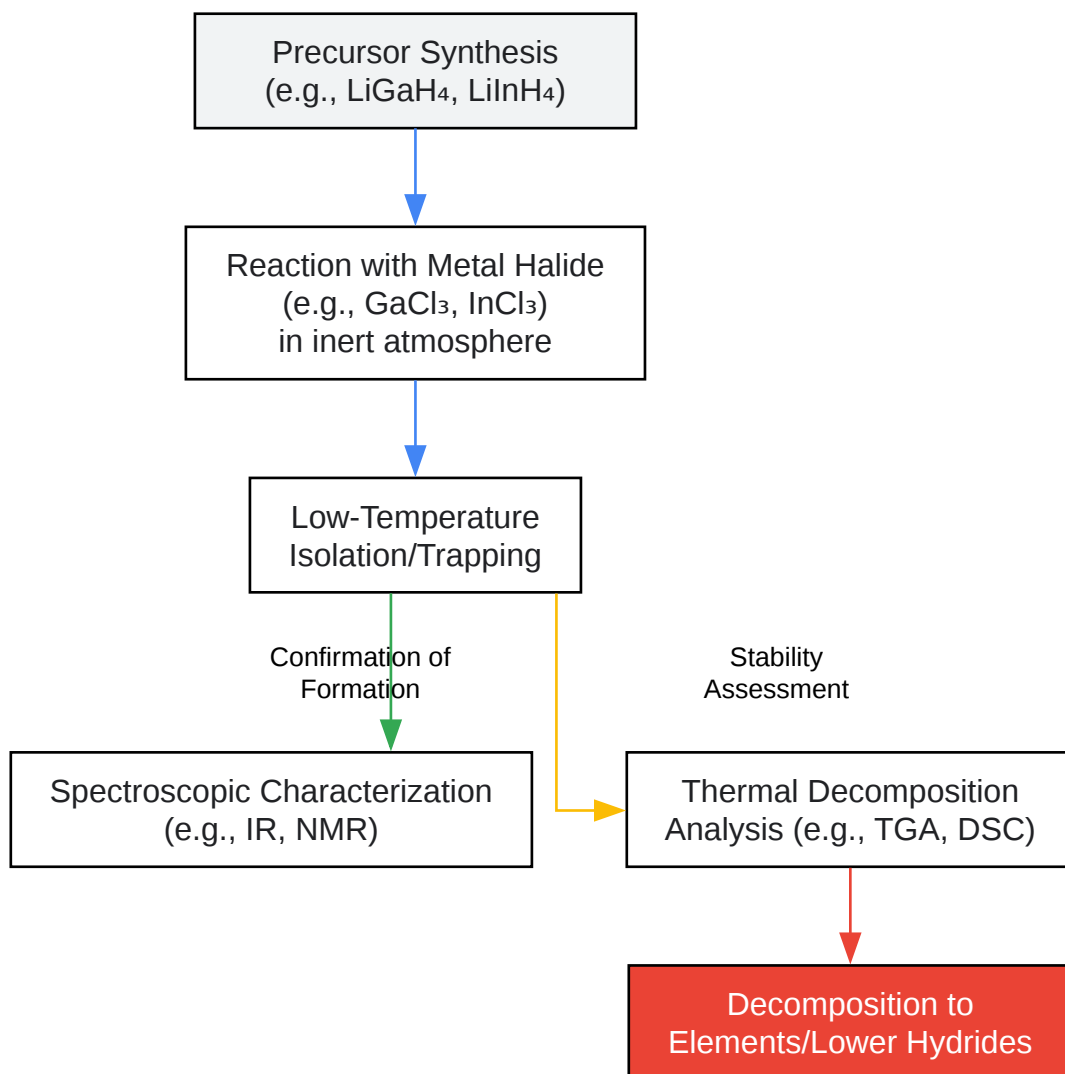
Density Functional Theory (DFT) and Ab Initio Methods Protocol (General):

- **Model Building:** The molecular structure of the trihydride is built in a computational chemistry software package.
- **Method and Basis Set Selection:** A suitable theoretical method, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) or a high-level ab initio method (e.g., Coupled Cluster, CCSD(T)), is chosen. A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is also selected (e.g., 6-311+G(d,p)).
- **Geometry Optimization:** The geometry of the molecule is optimized to find the lowest energy structure.
- **Frequency Calculation:** Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE).
- **Energy Calculation:** The total electronic energy of the optimized structure is calculated.
- **Bond Dissociation Energy Calculation:** To calculate the M-H bond dissociation energy, the energies of the resulting fragments (e.g.,  $\text{EH}_2$  and H radicals) are also calculated. The bond dissociation energy is then the difference in energy between the products and the reactant, corrected for ZPVE.
- **Transition State Search:** To determine the activation energy for decomposition, a transition state search for the  $\text{H}_2$  elimination reaction is performed. The energy difference between the transition state and the reactant provides the activation energy barrier.

For heavier elements like indium and thallium, relativistic effects must be taken into account in the calculations for accurate results.

## Experimental Workflow for Synthesis and Stability Analysis

The synthesis and subsequent stability analysis of the less stable Group 13 trihydrides require meticulous experimental design to handle these reactive species.



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Caption: Experimental workflow for unstable trihydrides.

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